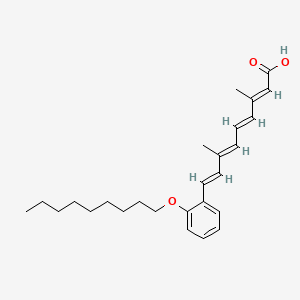![molecular formula C22H24N2O6S B1238498 [2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-2-propenoic acid [2-oxo-2-[4-(1-pyrrolidinylsulfonyl)anilino]ethyl] ester is a hydroxycinnamic acid.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Fate in Soil and Groundwater
The compound has been studied for its biodegradation properties, especially in relation to soil and groundwater environments. Microorganisms capable of degrading similar complex organic compounds aerobically as a carbon and energy source have been identified. The presence of such compounds can impact the microbial degradation of other environmental contaminants, suggesting a role in bioremediation strategies (Thornton et al., 2020).
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological properties of drugs. Similar compounds with pyrrolidin-2-one pharmacophore have been explored for their potential to facilitate memory processes and attenuate cognitive function impairments. This review emphasizes the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, highlighting the importance of stereochemistry in drug design and efficacy (Veinberg et al., 2015).
Genotoxicity Research
While not directly related to the compound , studies on the genotoxicity of similar complex organic molecules provide insights into the potential genetic impact of such compounds. These insights are crucial for understanding the broader implications of using and synthesizing complex organic compounds like the one (Shibuya & Morimoto, 1993).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, which are structurally similar to the compound , are extensively used in medicinal chemistry due to their versatility and biological activity. The review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring, highlighting the significance of this structural feature in the development of therapeutically valuable compounds (Li Petri et al., 2021).
Oxidation and Environmental Interaction
Research on similar complex organic compounds has explored the mechanisms of oxidation and interaction with the environment, which is crucial for understanding the chemical behavior and potential environmental impact of such compounds (Yokoyama, 2015).
Eigenschaften
Produktname |
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
|---|---|
Molekularformel |
C22H24N2O6S |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H24N2O6S/c1-29-19-6-4-5-17(15-19)7-12-22(26)30-16-21(25)23-18-8-10-20(11-9-18)31(27,28)24-13-2-3-14-24/h4-12,15H,2-3,13-14,16H2,1H3,(H,23,25)/b12-7+ |
InChI-Schlüssel |
JYYPSYNMAPZBIT-KPKJPENVSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



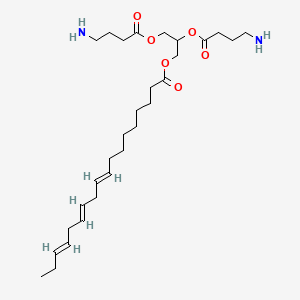
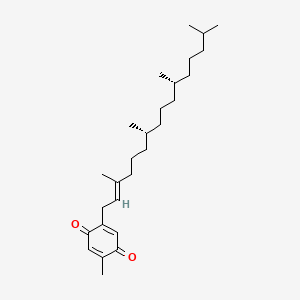
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
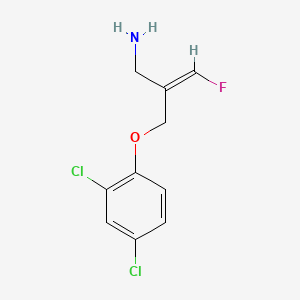
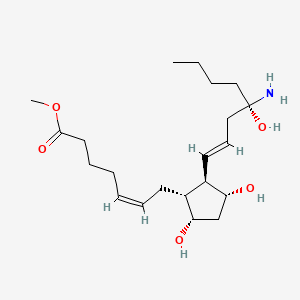
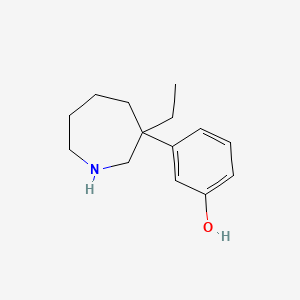
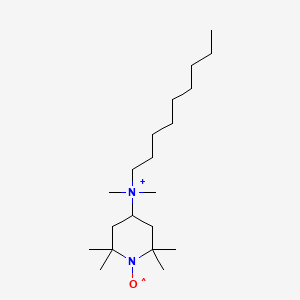
![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)



![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
